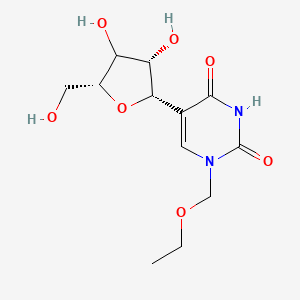
((3-Fluorophenyl)sulfonyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Fluorophenyl)sulfonyl)-L-alanine is a derivative of alanine, an amino acid. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a sulfonyl group attached to the alanine backbone. It is known for its high purity and is widely referenced in scientific literature .
Preparation Methods
The synthesis of ((3-Fluorophenyl)sulfonyl)-L-alanine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-alanine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications .
Chemical Reactions Analysis
((3-Fluorophenyl)sulfonyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfinic acid derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces sulfinic acids .
Scientific Research Applications
((3-Fluorophenyl)sulfonyl)-L-alanine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Medicine: Research on this compound includes its potential use as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Mechanism of Action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate biochemical pathways and affect cellular functions. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
((3-Fluorophenyl)sulfonyl)-L-alanine can be compared with other similar compounds, such as:
((4-Fluorophenyl)sulfonyl)-L-alanine: Similar structure but with the fluorine atom at the para position, which may affect its reactivity and interaction with molecular targets.
((3-Chlorophenyl)sulfonyl)-L-alanine: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and biological activity.
((3-Methylphenyl)sulfonyl)-L-alanine: Features a methyl group instead of fluorine, leading to differences in hydrophobicity and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO4S |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-2-[(3-fluorophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
IWFOGWMBJILJCB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)


![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)





![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
